molecular formula C13H18O2 B1302435 4-Tert-butyl-2,6-dimethylbenzoic acid CAS No. 58537-98-7

4-Tert-butyl-2,6-dimethylbenzoic acid

Cat. No. B1302435
CAS RN: 58537-98-7
M. Wt: 206.28 g/mol
InChI Key: BEVOWXHJERCALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-2,6-dimethylbenzoic acid is a chemical compound with the linear formula C13H18O2 . It has a molecular weight of 206.287 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Tert-butyl-2,6-dimethylbenzoic acid contains a total of 33 bonds. These include 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, and 1 hydroxyl group .

Scientific Research Applications

1. Synthesis and Application in Organic Chemistry

4-Tert-butyl-2,6-dimethylbenzoic acid and its derivatives are primarily used in organic synthesis. For example, a chiral auxiliary derived from tert-butyl and dimethyl groups was used in the synthesis of enantiomerically pure compounds and dipeptide synthesis, demonstrating its utility in creating complex organic molecules (Studer, Hintermann & Seebach, 1995).

2. Anti-inflammatory and Antibacterial Applications

Certain derivatives of 4-tert-butyl-2,6-dimethylbenzoic acid have shown potential in medicinal chemistry. For instance, studies have indicated their application in anti-inflammatory and antibacterial activities. This includes the synthesis and evaluation of compounds for their potential use against various bacterial pathogens (Isomura & Kubo, 1984).

3. Mosquito-larvicidal and Antimicrobial Properties

Research has also been conducted on the use of 4-tert-butyl-2,6-dimethylbenzoic acid derivatives for environmental and public health purposes. For example, novel compounds synthesized from this acid exhibited moderate mosquito-larvicidal and antimicrobial activities, suggesting their potential application in controlling mosquito populations and bacterial infections (Castelino et al., 2014).

4. Application in Magnetic Materials

Derivatives of 4-tert-butyl-2,6-dimethylbenzoic acid have also been studied in the context of organic magnetic materials. For example, the synthesis of highly stable nitroxide radicals involving tert-butyl and dimethyl groups contributed to the understanding of hydrogen bond roles in organic magnetic materials (Ferrer, Lahti, George, Oliete, Julier & Palacio, 2001).

properties

IUPAC Name

4-tert-butyl-2,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-8-6-10(13(3,4)5)7-9(2)11(8)12(14)15/h6-7H,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVOWXHJERCALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372350
Record name 4-tert-butyl-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2,6-dimethylbenzoic acid

CAS RN

58537-98-7
Record name 4-tert-butyl-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Tert-butyl-2,6-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Tert-butyl-2,6-dimethylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Tert-butyl-2,6-dimethylbenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Tert-butyl-2,6-dimethylbenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Tert-butyl-2,6-dimethylbenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Tert-butyl-2,6-dimethylbenzoic acid

Citations

For This Compound
5
Citations
JFJ Dippy, SRC Hughes, JW Laxton - Journal of the Chemical Society …, 1954 - pubs.rsc.org
The thermodynamic dissociation constants of eleven alkylbenzoic acids have been determined conductimetrically (as well as those of 1-and 2-naphthoic acids). Nine of the benzoic …
Number of citations: 28 0-pubs-rsc-org.brum.beds.ac.uk
FJ Urban, LR Chappel, AE Girard… - Journal of medicinal …, 1990 - ACS Publications
Twelve lipophilic l, 3-xylyl-21-crown-6 macrocyclic polyether 2-carboxylic acids (9a-91), two lariat ether1, 3-xylyl-21-crown-6 macrocyclic polyether 2-carboxylic acids (21 and 22), and …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
LG Boulu, GM Crippen, HA Barton… - Journal of medicinal …, 1990 - ACS Publications
A three-dimensional Voronoi binding site model has been formulated from a series of competitors for the binding site on a recently isolated polycyclic aromatic hydrocarbon binding …
Number of citations: 41 0-pubs-acs-org.brum.beds.ac.uk
M Crawford, FHC Stewart - Journal of the Chemical Society (Resumed …, 1952 - pubs.rsc.org
4444 Crawford and Stewart: The Preparation of up the position, coplanar with the ring, which is necessary for the deactivation. Neither the nitro-acid nor its ethyl ester can be brominated …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
BCL Weedon - Quarterly Reviews, Chemical Society, 1952 - pubs.rsc.org
ALTHOUGH the formation of hydrocarbons on electrolysis of acetate solutions was reported by M. Faraday in 1834, the classical work of H. Kolbe, started about 15 years later, 2 …
Number of citations: 114 0-pubs-rsc-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.